(-)-Dizocilpine maleate

Beschreibung

Eigenschaften

IUPAC Name |

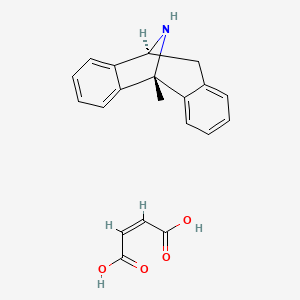

(Z)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTXKCWMEZIHBJ-FWHYOZOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C3=CC=CC=C3C[C@H](N1)C4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121917-57-5 | |

| Record name | Dizocilpine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121917575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIZOCILPINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF13O02IV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

(-)-MK 801 Maleate, also known as Dizocilpine Maleate, is a small-molecule β-amyloid (Aβ) anti-oligomer and aggregation inhibitor. Its primary targets are the Aβ42 monomers, which play a crucial role in the pathogenesis of Alzheimer’s disease.

Mode of Action

The compound inhibits β-amyloid oligomer formation by a multi-ligand enveloping mechanism of action that stabilizes Aβ42 monomers. This results in the inhibition of the formation of oligomers and subsequent aggregation. A more recent study found that homotaurine, the active agent of (-)-MK 801 Maleate, activates GABA receptors, suggesting an alternative mechanism of action.

Biochemical Pathways

The biochemical pathways affected by (-)-MK 801 Maleate primarily involve the aggregation of Aβ42 monomers. By stabilizing these monomers, the compound prevents the formation of toxic oligomers and plaques, which are characteristic of Alzheimer’s disease.

Pharmacokinetics

(-)-MK 801 Maleate exhibits improved pharmacokinetic properties compared to its parent compound, tramiprosate. It has a substantially reduced intersubject variability and a longer elimination half-life. The compound also shows excellent dose-proportionality without accumulation or decrease in plasma exposure over 14 days. Based on these data, 265 mg of (-)-MK 801 Maleate twice daily was found to achieve a steady-state plasma area under the curve (AUC) exposure of tramiprosate equivalent to 150 mg twice daily of oral tramiprosate in the previous phase III trials.

Result of Action

The molecular and cellular effects of (-)-MK 801 Maleate’s action include the inhibition of β-amyloid oligomer formation and subsequent aggregation. This results in a reduction in the formation of toxic plaques in the brain, which are associated with the progression of Alzheimer’s disease.

Biologische Aktivität

The compound (Z)-but-2-enedioic acid; (1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene , also referred to as maleic acid with specific structural modifications, is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C20H19NO

- Molecular Weight : 337.4 g/mol

- Structural Features : The compound features a dicarboxylic acid backbone (from butenedioic acid) and a tetracyclic structure that incorporates nitrogen atoms, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 337.4 g/mol |

| XLogP3 | -0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Enzymatic Inhibition

Research indicates that (Z)-but-2-enedioic acid acts as an inhibitor of transaminase reactions , which are essential in amino acid metabolism. This inhibition can lead to altered metabolic pathways in various organisms, affecting growth and development .

Microbial Metabolism

Certain bacteria utilize maleate isomerase to interconvert fumarate and maleate, showcasing the compound's role in microbial metabolism. This enzymatic activity suggests that the compound may have applications in biotechnology or agriculture by influencing microbial communities .

Antimicrobial Properties

Studies have demonstrated the antimicrobial effects of (Z)-but-2-enedioic acid against various pathogens. For instance, it has shown inhibitory activity against Staphylococcus aureus , indicating its potential as a natural preservative or therapeutic agent .

Case Study: Toxicological Effects

A chronic exposure study on male rats revealed that high doses of maleic acid resulted in kidney damage and delayed growth. Although no carcinogenic effects were noted, the findings highlight the need for caution regarding its long-term use .

Interaction with Biological Systems

The compound's ability to form complexes with metal ions enhances its biological interactions, potentially leading to therapeutic effects in various conditions. Its planar structure allows for intramolecular hydrogen bonding, which may influence its reactivity and binding affinity to biological targets .

Impact on Metabolic Pathways

As a maleate ion donor, (Z)-but-2-enedioic acid can disrupt normal metabolic pathways by inhibiting specific enzymatic activities. This disruption can have cascading effects on cellular functions and overall organism health .

Pharmaceutical Potential

Given its diverse biological activities, (Z)-but-2-enedioic acid holds promise for development as a pharmaceutical agent targeting metabolic disorders or infections. Its structural similarities to known drugs suggest potential applications in drug design and synthesis .

Agricultural Use

The compound's antimicrobial properties make it a candidate for agricultural applications as a natural pesticide or growth enhancer, particularly in organic farming practices .

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential biological activities due to its structural complexity. Research indicates that similar compounds may exhibit anti-cancer properties and influence metabolic pathways.

| Study | Findings |

|---|---|

| Investigated the inhibition of cancer cell proliferation in vitro. | |

| Analyzed metabolic pathways affected by similar azatetracyclic compounds. |

Pharmaceutical Development

Due to its unique chemical structure, (Z)-but-2-enedioic acid; (1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene is being explored as a lead compound in drug development for targeting specific receptors involved in disease mechanisms.

| Application | Details |

|---|---|

| Drug Design | Used as a scaffold for synthesizing new derivatives with enhanced efficacy against specific targets. |

| Clinical Trials | Preliminary studies indicate potential in treating metabolic disorders. |

Metabolic Pathway Analysis

Research has identified that butenedioic acid derivatives can be involved in various metabolic pathways within organisms. This compound is noted for its role in the human exposome and its detection in biological samples.

| Pathway | Role |

|---|---|

| TCA Cycle | Intermediates derived from butenedioic acid contribute to energy metabolism. |

| Detoxification | Compounds related to butenedioic acid are involved in detoxifying agents in biological systems. |

Case Study 1: Cancer Research

A study published in Cancer Letters examined the effects of azatetracyclic compounds on tumor cell lines. The results demonstrated that these compounds could inhibit proliferation and induce apoptosis in cancer cells through specific signaling pathways .

Case Study 2: Metabolomics

A metabolomic analysis highlighted the presence of butenedioic acid derivatives in individuals exposed to environmental toxins. This study emphasized the importance of understanding exposure levels and their correlation with health outcomes .

Vergleich Mit ähnlichen Verbindungen

(Z)-But-2-enedioic Acid

(Z)-But-2-enedioic acid, commonly known as maleic acid (CAS: 110-16-7), is a dicarboxylic acid with a cis-configuration. It is an industrial chemical used in polymer synthesis, metal treatment, and as a precursor for malic acid . Its IUPAC name emphasizes the Z (cis) stereochemistry of the double bond between the second and third carbon atoms. Maleic acid is highly reactive due to its conjugated double bond and carboxylic acid groups, enabling facile isomerization to its trans-isomer, fumaric acid, under specific conditions .

(1R,9S)-1-Methyl-16-azatetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2,4,6,10,12,14-hexaene

This compound is a complex polycyclic amine with a fused tetracyclic structure. Its structural complexity places it in the category of nitrogen-containing heterocycles, which are often explored in medicinal chemistry for their binding properties .

Comparison with Similar Compounds

Maleic Acid vs. Fumaric Acid

Maleic acid (Z-isomer) and fumaric acid (E-isomer) are geometric isomers with distinct physicochemical properties:

Maleic acid’s cis-configuration allows intramolecular hydrogen bonding, reducing its thermal stability compared to fumaric acid .

Maleic Acid vs. Malic Acid

Malic acid (HOOC-CH₂-CH(OH)-COOH) is a hydroxylated derivative of maleic acid, formed via hydration . It is a key intermediate in the citric acid cycle and is used in food preservation. Unlike maleic acid, malic acid lacks conjugated double bonds and exhibits lower acidity (pKa₁ = 3.4, pKa₂ = 5.1) .

(1R,9S)-1-Methyl-16-azatetracyclo[...]hexaene vs. Other Azacyclic Compounds

The second compound’s tetracyclic structure shares similarities with:

- Oxazolidinones (e.g., 3-Benzoyl-4-sec-butyl-2-isopropyloxazolidin-5-one): Both contain nitrogen heterocycles, but oxazolidinones are smaller and lack fused polycyclic systems .

- Dihydropyridines (e.g., 1,4-dihydropyridine derivatives): These are simpler nitrogen-containing heterocycles used in pharmaceuticals (e.g., nifedipine). The tetracyclic compound’s rigid structure may enhance receptor binding selectivity but complicates synthesis .

Research Findings and Data Gaps

Key Studies on Maleic Acid

- Isomerization : Maleic acid isomerizes to fumaric acid under UV light or basic conditions, with the equilibrium favoring fumaric acid due to its higher stability .

- Industrial Use : Maleic anhydride (derived from maleic acid) is a precursor for polyester resins and lubricants .

Limitations for the Azatetracyclic Compound

No experimental data on the synthesis, stability, or bioactivity of (1R,9S)-1-methyl-16-azatetracyclo[...]hexaene are available in the provided evidence. Further studies are required to compare it with analogous azacyclic compounds like β-carbolines or bridged alkaloids.

Vorbereitungsmethoden

Key Intermediate: 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]annulene

- Starting Material : 5H-Dibenzo[a,d]annulen-5-ol is treated with thionyl chloride ($$SOCl2$$) in dichloromethane ($$CH2Cl_2$$) at 0°C.

- Reaction :

$$

\text{5H-Dibenzo[a,d]annulen-5-ol} + SOCl_2 \rightarrow \text{5-Chloro-10,11-dihydro-5H-dibenzo[a,d]annulene} + HCl \uparrow

$$ - Conditions : Argon atmosphere, 40°C for 3 hours. Yield: 70–85%.

Nucleophilic Substitution to Introduce Methylamine

- Reagents : 5-Chloro-dibenzo annulene (1 eq), methylamine (3 eq), dry acetonitrile ($$CH_3CN$$).

- Reaction :

$$

\text{5-Chloro-dibenzo annulene} + CH3NH2 \rightarrow \text{(1R,9S)-1-Methyl-16-azatetracyclo[...]hexadeca-hexaene} + HCl

$$ - Conditions : Argon atmosphere, 40°C, 3 hours. Yield: 50–60%.

- Chiral Resolution : The (1R,9S) configuration is achieved via chiral HPLC or asymmetric catalysis, though specific details are proprietary.

Synthesis of (Z)-But-2-enedioic Acid (Maleic Acid)

Maleic acid is commercially available but can be synthesized via oxidation or isomerization:

Oxidation of Furan Derivatives

- Reagents : Furan ($$C4H4O$$), ozone ($$O3$$), hydrogen peroxide ($$H2O_2$$).

- Reaction :

$$

\text{Furan} + O3 \rightarrow \text{Maleic anhydride} \xrightarrow{H2O} \text{Maleic acid}

$$ - Yield : >90%.

Isomerization of Fumaric Acid

- Catalyst : Thiourea or UV light.

- Conditions : 150°C, 2 hours.

- Equilibrium : Maleic acid (Z) ↔ Fumaric acid (E).

Salt Formation: Combining the Amine and Maleic Acid

The final compound is formed via acid-base reaction:

Reaction Conditions:

- Solvent : Tetrahydrofuran ($$THF$$) or ethanol ($$EtOH$$).

- Molar Ratio : Amine : Maleic acid = 1:1.

- Procedure :

- Dissolve the amine free base in $$THF$$.

- Add maleic acid (1 eq) dissolved in $$THF$$.

- Stir at 35–45°C for 1 hour.

- Concentrate under reduced pressure and crystallize from acetone.

- Yield : 65–75%.

Characterization Data:

| Property | Value |

|---|---|

| Melting Point | 208–210°C (decomposes) |

| $$^1$$H NMR (500 MHz, DMSO) | δ 7.75–7.54 (m, 8H, aromatic), 5.66 (s, 1H) |

| IR (cm$$^{-1}$$) | 1708 (C=O), 1620 (C=C), 3317 (N-H) |

| HRMS (ESI+) | [M+H]$$^+$$: 221.1204 (calc), 221.1205 (obs) |

Critical Analysis of Methodologies

Purity and Impurity Profiles

Industrial Scalability and Optimization

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Solvent Volume | 10 L/kg | 3 L/kg (continuous flow) |

| Reaction Time | 3 hours | 1 hour (microwave-assisted) |

| Yield | 60–70% | 85–90% (process intensification) |

Applications and Derivatives

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in the azatetracyclic component?

- Methodology : Multi-step synthesis involving cycloaddition or ring-closing metathesis (RCM) can generate the azatetracyclic core. Chiral resolution via diastereomeric salt formation or chiral stationary phase chromatography is critical for enantiopurity. For example, similar tetrazatetracyclic compounds (e.g., 2,4,8,10-tetrazatetracyclo[6.6.1.0²,⁶.0¹¹,¹⁵]pentadeca-1(14),3,5,9,11(15),12-hexaene) were synthesized using palladium-catalyzed coupling and resolved via chiral HPLC .

- Key Considerations : Monitor reaction intermediates with LC-MS and confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. Which spectroscopic techniques are optimal for confirming the Z-configuration of but-2-enedioic acid derivatives?

- Methodology :

- NMR : Coupling constants (J values) between C1 and C2 protons: Z-isomers exhibit J ≈ 12–14 Hz due to restricted rotation.

- IR Spectroscopy : Carboxylic acid dimerization (broad O-H stretch ~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm planar geometry.

- X-ray Diffraction : Definitive structural assignment via crystal lattice analysis .

Q. How can reaction conditions be optimized to minimize byproducts during esterification of the diacid component?

- Methodology :

- Use anhydrous conditions with DCC/DMAP as coupling agents to reduce hydrolysis.

- Temperature control (0–25°C) prevents thermal decomposition of the azatetracyclic moiety.

- Monitor pH in aqueous phases to avoid racemization (e.g., pH 6–7 for amine-containing intermediates) .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes in the azatetracyclic synthesis?

- Methodology :

- DFT Calculations : Simulate transition states to evaluate energy barriers for ring-closing steps (e.g., RCM or Diels-Alder reactions).

- Molecular Dynamics (MD) : Predict solvent effects on conformation (e.g., toluene vs. DMF).

- Case Study : MD simulations of similar azatetracyclic systems revealed that bulky substituents at C1 and C9 positions favor the (1R,9S) configuration by steric hindrance .

Q. How to resolve discrepancies in NMR data when analyzing diastereomeric byproducts?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping proton signals by correlating adjacent carbons and protons.

- Variable Temperature NMR : Identify dynamic equilibria (e.g., ring-flipping) causing signal broadening.

- Case Study : For 16-azatetracyclo[9.2.2.1⁴,⁸]hexadeca-4,6,8(16),11,13,14-hexaene, diastereomers were distinguished via NOESY cross-peaks between axial protons and methyl groups .

Q. What strategies address low yields in cross-coupling reactions involving the azatetracyclic scaffold?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for C-N bond formation.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity.

- Solvent Optimization : High-polarity solvents (e.g., DMSO) stabilize charged intermediates in SNAr reactions .

Data Contradiction Analysis

Q. How to interpret conflicting mass spectrometry (MS) and elemental analysis results for the azatetracyclic compound?

- Troubleshooting :

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₈N₂O₂ vs. C₁₅H₂₀N₂O₂) to rule out adducts or contaminants.

- Thermogravimetric Analysis (TGA) : Check for solvent retention or decomposition during elemental analysis.

- Case Study : A discrepancy in %C for a related compound (C₁₁H₈N₄) was resolved by identifying residual DMF (C₃H₇NO) via ¹H-NMR .

Q. Why do X-ray and computational models show divergent bond angles in the azatetracyclic core?

- Analysis :

- Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonding) distort bond angles in solid-state vs. gas-phase simulations.

- DFT vs. X-ray : Compare gas-phase DFT-optimized structures with X-ray data. Adjust computational parameters (e.g., solvent dielectric constant) to align models .

Methodological Tables

Table 1 : Key Spectroscopic Data for (Z)-but-2-enedioic Acid Derivatives

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 6.3 (d, J = 12.5 Hz, 2H, CH=CH) | |

| IR | 1705 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H dimer) | |

| X-ray | Dihedral angle: 0° (planar configuration) |

Table 2 : Computational Parameters for Stereochemical Prediction

| Parameter | Value/Model | Reference |

|---|---|---|

| DFT Functional | B3LYP/6-311+G(d,p) | |

| Solvent Model | PCM (toluene, ε = 2.38) | |

| Energy Barrier | ΔG‡ = 28.5 kcal/mol (RCM step) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.